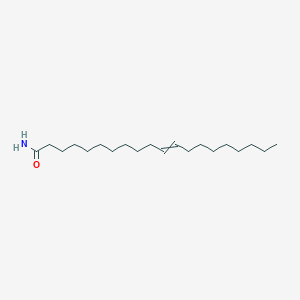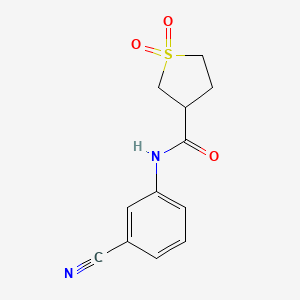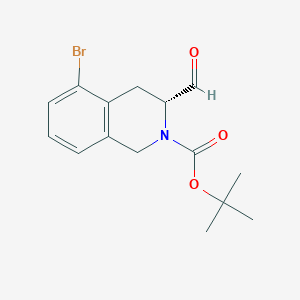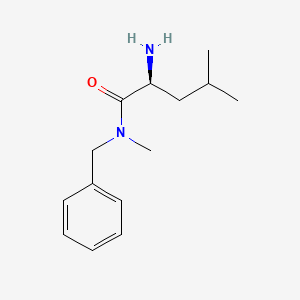![molecular formula C7H13NO2 B14914271 2-(2-Oxa-5-azabicyclo[2.2.1]hept-5-yl)ethanol](/img/structure/B14914271.png)
2-(2-Oxa-5-azabicyclo[2.2.1]hept-5-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxa-5-azabicyclo[221]hept-5-yl)ethanol is a bicyclic compound that features a unique structure combining an oxygen and nitrogen atom within a seven-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-(2-Oxa-5-azabicyclo[2.2.1]hept-5-yl)ethanol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the palladium-catalyzed reaction under controlled conditions to ensure high yield and purity. The reaction conditions would need to be optimized for large-scale production, including temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Oxa-5-azabicyclo[2.2.1]hept-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2-Oxa-5-azabicyclo[2.2.1]hept-5-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex bicyclic structures and can be used in the development of new materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of polymers and other advanced materials due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2-(2-Oxa-5-azabicyclo[2.2.1]hept-5-yl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane:
7-Oxa-2-azabicyclo[2.2.1]hept-5-ene: Another bicyclic structure used in green synthesis and screened for biological activity.
Uniqueness
2-(2-Oxa-5-azabicyclo[2.2.1]hept-5-yl)ethanol is unique due to its specific combination of oxygen and nitrogen atoms within the bicyclic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanol |
InChI |
InChI=1S/C7H13NO2/c9-2-1-8-4-7-3-6(8)5-10-7/h6-7,9H,1-5H2 |
InChI-Schlüssel |
LWYFANJRJTWTJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CN(C1CO2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14914191.png)




![2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B14914204.png)







![N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14914270.png)
